4-Nitro-2-[(octylsulfanyl)methyl]phenol
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Overview
Description
4-Nitro-2-[(octylsulfanyl)methyl]phenol is an organic compound that features a nitro group (-NO2) and a phenolic hydroxyl group (-OH) on a benzene ring, with an octylsulfanyl group attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[(octylsulfanyl)methyl]phenol typically involves several steps:
Thioether Formation: The octylsulfanyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-[(octylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Scientific Research Applications
4-Nitro-2-[(octylsulfanyl)methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitro-2-[(octylsulfanyl)methyl]phenol involves several pathways:
Electrophilic Aromatic Substitution: The nitro group activates the benzene ring towards electrophilic attack at the meta position.
Redox Reactions: The nitro group can undergo redox reactions, which can be exploited in various chemical processes.
Thioether Linkage: The octylsulfanyl group can participate in nucleophilic substitution reactions, providing a site for further functionalization.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar structure but lacks the octylsulfanyl group.
2-Nitro-4-cresol: Similar structure but has a methyl group instead of the octylsulfanyl group.
4-Nitrothiophenol: Similar structure but has a thiol group instead of the octylsulfanyl group.
Properties
CAS No. |
61151-22-2 |
---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-nitro-2-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C15H23NO3S/c1-2-3-4-5-6-7-10-20-12-13-11-14(16(18)19)8-9-15(13)17/h8-9,11,17H,2-7,10,12H2,1H3 |
InChI Key |
ADQBTCNOFKPAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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